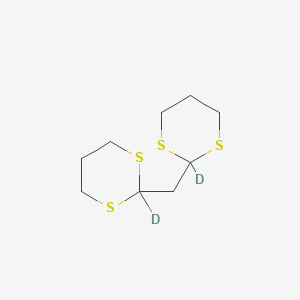

Bis(1,3-dithian-2-yl)methane-d2

Description

BenchChem offers high-quality Bis(1,3-dithian-2-yl)methane-d2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(1,3-dithian-2-yl)methane-d2 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-deuterio-2-[(2-deuterio-1,3-dithian-2-yl)methyl]-1,3-dithiane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16S4/c1-3-10-8(11-4-1)7-9-12-5-2-6-13-9/h8-9H,1-7H2/i8D,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCJKPLNHQJEQOL-XETGXLELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(SC1)CC2SCCCS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(SCCCS1)CC2(SCCCS2)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10483966 | |

| Record name | Bis(1,3-dithian-2-yl)methane-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10483966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105479-87-6 | |

| Record name | 1,3-Dithiane-2-d, 2,2′-methylenebis- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105479-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(1,3-dithian-2-yl)methane-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10483966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Bis(1,3-dithian-2-yl)methane-d₂

This guide provides a comprehensive overview and detailed protocol for the synthesis of bis(1,3-dithian-2-yl)methane-d₂, a deuterated analog of a versatile synthetic building block. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis who require a thorough understanding of the synthetic methodology, the underlying chemical principles, and practical, field-tested insights.

Introduction: The Significance of Deuterated Dithianes

1,3-Dithianes are powerful tools in modern organic synthesis, primarily serving as masked acyl anion equivalents.[1] Their ability to undergo umpolung (polarity reversal) of a carbonyl carbon from an electrophile to a nucleophile has been instrumental in the construction of complex molecular architectures.[2] The introduction of deuterium at specific molecular positions can significantly alter the metabolic fate and pharmacokinetic properties of drug candidates, a strategy of growing importance in pharmaceutical research.[3][4]

Bis(1,3-dithian-2-yl)methane, with its central methylene bridge, presents a unique scaffold. The protons on this bridge are flanked by four sulfur atoms, rendering them significantly more acidic than typical methylene protons. This enhanced acidity provides a strategic handle for selective deprotonation and subsequent deuteration. This guide will detail a robust two-step approach for the synthesis of bis(1,3-dithian-2-yl)methane-d₂: first, the preparation of the non-deuterated parent compound, followed by a highly efficient base-mediated deuterium exchange.

Synthetic Strategy and Mechanistic Rationale

The synthesis of bis(1,3-dithian-2-yl)methane-d₂ is predicated on the exceptional acidity of the C-H bonds at the 2-position of the 1,3-dithiane ring system. The overall synthetic workflow can be visualized as follows:

Figure 1: Overall synthetic workflow for bis(1,3-dithian-2-yl)methane-d₂.

Part 1: Synthesis of Bis(1,3-dithian-2-yl)methane

The parent compound, bis(1,3-dithian-2-yl)methane, is conveniently synthesized via the acid-catalyzed reaction of 1,3-propanedithiol with a suitable one-carbon electrophile.[5] While various formaldehyde equivalents can be used, 1,1,3,3-tetramethoxypropane offers a practical and efficient option, serving as a malondialdehyde precursor which, under acidic conditions, effectively yields the desired bridged product. This reaction is a double thioacetalization.

Part 2: Deprotonation and Deuteration

The core of the isotopic labeling lies in the deprotonation of the central methylene bridge of bis(1,3-dithian-2-yl)methane. The inductive effect of the four sulfur atoms significantly acidifies these protons, allowing for their facile removal by a strong, non-nucleophilic base. n-Butyllithium (n-BuLi) is the reagent of choice for this transformation, as it cleanly and quantitatively generates the corresponding carbanion.[2][6]

The resulting dilithiated intermediate is a potent nucleophile. To install the deuterium atoms, this intermediate is quenched with a suitable deuterium source. Deuterium oxide (D₂O) is an inexpensive and highly effective electrophilic deuterium source for this purpose. The reaction is typically performed at low temperatures to minimize potential side reactions.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 1,3-Propanedithiol | ≥98% | Sigma-Aldrich | - |

| 1,1,3,3-Tetramethoxypropane | ≥98% | Sigma-Aldrich | - |

| Boron trifluoride etherate | Redistilled | Sigma-Aldrich | Handle in a fume hood. |

| Chloroform | Reagent Grade | Fisher Scientific | - |

| Methanol | Anhydrous | Fisher Scientific | - |

| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich | Handle under inert atmosphere. |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Distill from sodium/benzophenone. |

| Deuterium oxide (D₂O) | 99.9 atom % D | Sigma-Aldrich | - |

| Diethyl ether | Anhydrous | Fisher Scientific | - |

| Saturated aq. NH₄Cl | - | - | For quenching. |

| Anhydrous MgSO₄ | - | - | For drying. |

Protocol 1: Synthesis of Bis(1,3-dithian-2-yl)methane

This procedure is adapted from established methods for preparing 1,3-dithianes.[7]

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add chloroform (200 mL) and 1,3-propanedithiol (10.8 g, 0.1 mol).

-

Catalyst Addition: Cool the solution in an ice bath and add boron trifluoride etherate (1.4 g, 0.01 mol) dropwise.

-

Reagent Addition: From the dropping funnel, add a solution of 1,1,3,3-tetramethoxypropane (8.2 g, 0.05 mol) in chloroform (50 mL) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

-

Workup: Quench the reaction by slowly adding water (100 mL). Separate the organic layer, and wash it sequentially with 10% aqueous NaOH (2 x 50 mL) and brine (50 mL).

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purification: Recrystallize the crude solid from methanol to yield bis(1,3-dithian-2-yl)methane as a white crystalline solid. Expected yield: 80-90%.

Protocol 2: Synthesis of Bis(1,3-dithian-2-yl)methane-d₂

CAUTION: This procedure involves pyrophoric n-butyllithium and should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware.

Figure 2: Step-by-step experimental workflow for the deuteration step.

-

Reaction Setup: In an oven-dried 250 mL round-bottom flask under an argon atmosphere, dissolve bis(1,3-dithian-2-yl)methane (2.52 g, 0.01 mol) in anhydrous THF (100 mL).

-

Cooling: Cool the solution to -40 °C using an acetone/dry ice bath.

-

Deprotonation: Slowly add n-butyllithium (8.8 mL of a 2.5 M solution in hexanes, 0.022 mol, 2.2 equivalents) dropwise via syringe, ensuring the internal temperature does not exceed -30 °C. A color change may be observed.

-

Stirring: After the addition is complete, move the flask to a -20 °C bath (e.g., CCl₄/dry ice) and stir for 2 hours to ensure complete formation of the dianion.

-

Deuteration: Cool the reaction mixture to -78 °C (acetone/dry ice bath) and quench by the dropwise addition of deuterium oxide (D₂O, 2 mL, excess).

-

Warming: Allow the reaction mixture to slowly warm to room temperature.

-

Workup: Quench the reaction with saturated aqueous ammonium chloride (50 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Isolation: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from methanol to afford bis(1,3-dithian-2-yl)methane-d₂ as a white solid. Expected yield: >95%. Deuterium incorporation is expected to be >98% as determined by ¹H NMR and Mass Spectrometry.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. Key checkpoints include:

-

¹H NMR Spectroscopy: Successful synthesis of the precursor will show a characteristic triplet for the central CH₂ protons. After deuteration, the disappearance or significant reduction of this signal provides direct evidence of successful deuterium incorporation.

-

Mass Spectrometry: High-resolution mass spectrometry will confirm the molecular weight of the final product, which should be two mass units higher than the starting material (C₉H₁₄D₂S₄, MW: 254.50).

-

Melting Point: The melting point of the synthesized bis(1,3-dithian-2-yl)methane should be sharp and consistent with literature values. The deuterated analog is expected to have a very similar melting point.

Conclusion

This guide provides a scientifically grounded and practical approach for the synthesis of bis(1,3-dithian-2-yl)methane-d₂. The methodology leverages the well-established chemistry of 1,3-dithianes, specifically the acidity of the C2 protons, to achieve highly efficient and selective deuterium labeling.[6] By following the detailed protocols and understanding the underlying principles, researchers can reliably produce this valuable isotopically labeled compound for applications in mechanistic studies, metabolic profiling, and as a building block in drug discovery programs.

References

- Nakata, M. 1,3-Dithianes. Science of Synthesis, 2007, 30, 297-368.

-

Nayak, S. K., et al. Deuteration of Six‐Membered N‐Heteroarenes: Chemistry and Applications. Chemistry – An Asian Journal, 2021, 16(18), 2536-2554. Available from: [Link]

-

Kuyper, L. F., et al. Synthesis of isotopically labeled 1,3-dithiane. Journal of Labelled Compounds and Radiopharmaceuticals, 2014, 57(8), 523-525. Available from: [Link]

-

Singh, V., et al. Synthesis of various BIMs using 1,3-dithiane as the methylene source. ResearchGate, 2022. Available from: [Link]

-

Yus, M., et al. The role of 1,3-dithianes in natural product synthesis. University of Windsor Scholarship at UWindsor, 2011. Available from: [Link]

-

Vedejs, E., & Fuchs, P. L. Improved aldehyde synthesis from 1,3-dithianes. The Journal of Organic Chemistry, 1971, 36(2), 366-368. Available from: [Link]

-

Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes. Available from: [Link]

-

Organic Syntheses. 1,3-dithiane. Organic Syntheses, Coll. Vol. 6, p.556 (1988); Vol. 50, p.72 (1970). Available from: [Link]

-

PubMed. One-Pot Sequential Synthesis of 3,3'- or 2,3'-Bis(indolyl)methanes by Using 1,3-Dithiane as the Methylene Source. The Journal of Organic Chemistry, 2022, 87(21), 14930-14939. Available from: [Link]

-

Smith, K., et al. Reactions between lithiated 1,3-dithiane oxides and trialkylboranes. Phosphorus, Sulfur, and Silicon and the Related Elements, 2021, 197(1), 58-64. Available from: [Link]

-

ResearchGate. Preparation of various deuterated compounds. Available from: [Link]

-

Szabo, T., et al. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules, 2022, 27(3), 633. Available from: [Link]

-

ResearchGate. 2‐Lithio‐1,3‐dithiane. Available from: [Link]

-

Scribd. Chemistry of 1,3-Dithiane. Available from: [Link]

Sources

- 1. uwindsor.ca [uwindsor.ca]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions | MDPI [mdpi.com]

- 5. BIS(1,3-DITHIAN-2-YL)METHANE synthesis - chemicalbook [chemicalbook.com]

- 6. Deuteration of Six‐Membered N‐Heteroarenes: Chemistry and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

Illuminating the Corey-Seebach Reaction: A Technical Guide to its Mechanism with Deuterated Substrates

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Polarity Inversion in Carbon-Carbon Bond Formation

The Corey-Seebach reaction stands as a cornerstone in the edifice of modern organic synthesis, offering a powerful method for the formation of carbon-carbon bonds through the concept of "umpolung" or polarity inversion.[1][2][3][4] Developed by E.J. Corey and Dieter Seebach, this reaction allows for the transformation of an electrophilic aldehyde carbonyl group into a nucleophilic acyl anion equivalent.[3][4] This is achieved through the formation of a 1,3-dithiane, which, upon deprotonation, generates a stabilized carbanion that can react with a variety of electrophiles.[1][2][3] The subsequent hydrolysis of the resulting substituted dithiane regenerates the carbonyl functionality, yielding ketones, α-hydroxy ketones, and other valuable structures that are often challenging to synthesize via traditional methods.[2][4]

This in-depth technical guide will delve into the mechanism of the Corey-Seebach reaction, with a particular focus on the insights gained from studies employing deuterated substrates. By examining the kinetic isotope effects (KIE) and the fate of deuterium labels throughout the reaction sequence, we can gain a more nuanced understanding of the rate-determining steps and the intricate dance of electrons that governs this synthetically vital transformation.

The Canonical Mechanism: A Step-by-Step Overview

The Corey-Seebach reaction can be dissected into three primary stages: dithiane formation, deprotonation and alkylation, and deprotection (hydrolysis).

Part 1: Dithiane Formation - Masking the Carbonyl

The initial step involves the protection of an aldehyde as a 1,3-dithiane. This is typically accomplished by reacting the aldehyde with 1,3-propanedithiol in the presence of a Lewis or Brønsted acid catalyst.[5]

Caption: Formation of a 1,3-dithiane from an aldehyde and 1,3-propanedithiol.

The acidic proton at the C-2 position of the 1,3-dithiane is now significantly more acidic (pKa ≈ 31) than the aldehydic proton, a consequence of the ability of the adjacent sulfur atoms to stabilize the resulting carbanion.[1] This enhanced acidity is the lynchpin of the Corey-Seebach reaction.

Part 2: Deprotonation and Alkylation - The Nucleophilic Attack

Treatment of the 1,3-dithiane with a strong base, typically n-butyllithium (n-BuLi), at low temperatures results in the formation of the 2-lithio-1,3-dithiane.[1][2] This species acts as a potent nucleophile, readily attacking a wide range of electrophiles.

Caption: Deprotonation of the 1,3-dithiane and subsequent alkylation.

The choice of electrophile is broad and includes alkyl halides, epoxides, ketones, and acyl halides, leading to a diverse array of products after the final deprotection step.[2][4]

Part 3: Deprotection - Unveiling the Carbonyl

The final step is the hydrolysis of the 2-substituted-1,3-dithiane to regenerate the carbonyl group. This step often requires specific reagents to overcome the stability of the thioacetal. Common methods include the use of mercury(II) salts, oxidative cleavage, or other electrophilic reagents that facilitate the removal of the dithiane moiety.[1]

Probing the Mechanism with Deuterated Substrates

The use of deuterium as an isotopic label provides a powerful tool for elucidating the finer details of a reaction mechanism. This is primarily achieved through the study of kinetic isotope effects (KIE), where the rate of a reaction with a deuterated substrate is compared to that of its non-deuterated counterpart.

Deuterium Exchange at the C-2 Position: Confirming Carbanion Formation

A foundational experiment that underscores the acidity of the C-2 proton involves a simple deuterium exchange. Treatment of a 1,3-dithiane with a strong base like n-BuLi, followed by quenching with deuterium oxide (D₂O), results in the incorporation of deuterium at the C-2 position. This straightforward experiment provides unequivocal evidence for the formation of the 2-lithio-1,3-dithiane intermediate.

A protocol for confirming the formation of the lithiated species involves taking a small aliquot of the reaction mixture and quenching it with deuterium oxide.[6] Subsequent ¹H NMR analysis will show a diminished signal for the C-2 protons, confirming the successful generation of the nucleophile.[6]

Kinetic Isotope Effect in the Deprotection Step: Insights into the Rate-Determining Step

The hydrolysis of the 2-substituted-1,3-dithiane is a critical step, and understanding its mechanism is key to optimizing reaction conditions. Studies on the acid-catalyzed hydrolysis of 2-aryl-2-phenyl-1,3-dithianes have utilized deuterated solvents to probe the mechanism.[7][8]

When the hydrolysis is carried out in a deuterated solvent such as D₂O with a strong acid like perchloric acid, a solvent isotope effect (SIE) can be observed.[7][9] If the rate of the reaction changes significantly in the deuterated solvent compared to the non-deuterated solvent, it suggests that the solvent is involved in the rate-determining step.

For the acid-catalyzed hydrolysis of thioacetals, the generally accepted mechanism involves a pre-equilibrium protonation of one of the sulfur atoms, followed by the rate-determining cleavage of the C-S bond to form a sulfur-stabilized carbocation (a thionium ion). This is then captured by water to eventually yield the carbonyl compound.

A study on the acid-catalyzed hydrolysis of 2-aryl-2-phenyl-1,3-dithianes in a dioxane-water mixture containing perchloric acid investigated the effect of using a deuterated solvent.[7] The observation of a solvent isotope effect in such a system provides evidence for the involvement of a proton transfer step in the rate-determining part of the reaction.[9] Depending on the specific substrate and reaction conditions, the mechanism can shift.[7] For more reactive dithianes, an A-SE2 mechanism is proposed, while for less reactive ones, an A2-like mechanism is suggested.[7] An inverse isotope effect (kH/kD < 1), where the reaction is faster in the deuterated solvent, can sometimes be observed in reactions with a pre-equilibrium protonation step.[9] This is because D₃O⁺ is a stronger acid than H₃O⁺.

Experimental Protocols

Protocol 1: Synthesis of 2-Deuterio-1,3-dithiane

This protocol outlines the preparation of a deuterated dithiane, which can then be used in subsequent Corey-Seebach reactions to trace the fate of the deuterium label.

Materials:

-

1,3-Dithiane

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Deuterium oxide (D₂O)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve 1,3-dithiane (1.0 eq) in anhydrous THF.

-

Cool the solution to -20 °C in a suitable cooling bath.

-

Slowly add a solution of n-BuLi (1.1 eq) in hexanes dropwise via syringe.

-

Stir the resulting solution at -20 °C for 2 hours.

-

Quench the reaction by the dropwise addition of D₂O (2.0 eq).

-

Allow the reaction mixture to warm to room temperature.

-

Add diethyl ether and wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 2-deuterio-1,3-dithiane.

-

Confirm the incorporation of deuterium by ¹H NMR and mass spectrometry.

Protocol 2: Corey-Seebach Reaction with a Deuterated Substrate and Electrophile

This protocol details a representative Corey-Seebach reaction using the prepared 2-deuterio-1,3-dithiane and an alkyl halide electrophile.

Materials:

-

2-Deuterio-1,3-dithiane

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Alkyl halide (e.g., benzyl bromide)

-

Mercury(II) chloride (HgCl₂)

-

Calcium carbonate (CaCO₃)

-

Acetonitrile

-

Water

Procedure:

-

Lithiation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve 2-deuterio-1,3-dithiane (1.0 eq) in anhydrous THF.

-

Cool the solution to -20 °C.

-

Slowly add n-BuLi (1.1 eq) and stir for 2 hours at this temperature.

-

Alkylation: Add the alkyl halide (1.0 eq) dropwise and allow the reaction to slowly warm to room temperature and stir overnight.

-

Work-up: Quench the reaction with water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. The crude product is the 2-deuterio-2-alkyl-1,3-dithiane.

-

Deprotection: Dissolve the crude 2-deuterio-2-alkyl-1,3-dithiane in a mixture of acetonitrile and water (9:1).

-

Add calcium carbonate (2.2 eq) followed by mercury(II) chloride (2.2 eq).

-

Stir the mixture vigorously at room temperature and monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite and wash the filter cake with dichloromethane.

-

Concentrate the filtrate and purify the resulting ketone by column chromatography.

-

The final product can be analyzed by mass spectrometry to confirm the retention or loss of the deuterium label, providing further mechanistic insight.

Data Summary

| Mechanistic Probe | Observation | Implication |

| Deuterium Quenching | Incorporation of deuterium at the C-2 position of the 1,3-dithiane after treatment with a strong base and D₂O. | Confirms the formation of the 2-lithio-1,3-dithiane carbanion. |

| Solvent Isotope Effect (SIE) on Hydrolysis | Change in the rate of hydrolysis of the 2-substituted-1,3-dithiane when the reaction is performed in a deuterated solvent (e.g., D₂O). | Indicates that proton transfer from the solvent is involved in the rate-determining step of the deprotection process. |

Conclusion: A Deeper Understanding Through Isotopic Labeling

The use of deuterated substrates has been instrumental in refining our understanding of the Corey-Seebach reaction mechanism. The simple act of deuterium exchange at the C-2 position provides concrete proof of the formation of the key nucleophilic intermediate. Furthermore, kinetic isotope effect studies, particularly solvent isotope effects on the final hydrolysis step, have shed light on the nature of the rate-determining processes involved in unmasking the final carbonyl product. This detailed mechanistic knowledge, gleaned from isotopic labeling studies, is not merely of academic interest. For researchers, scientists, and drug development professionals, a thorough grasp of the reaction mechanism allows for more rational optimization of reaction conditions, troubleshooting of unexpected outcomes, and the confident application of this powerful synthetic tool in the construction of complex and biologically active molecules. The principles outlined in this guide provide a framework for leveraging isotopic labeling to further probe and understand a wide range of organic transformations.

References

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetics of hydrolysis of 2-aryl-2-phenyl-1,3-dithianes in 10%(v/v) dioxane–water, containing perchloric acid. Acidity functions in this solvent and the reactivity of α-thio carbocations. Royal Society of Chemistry. [Link]

-

Chem-Station. (2024, April 27). Solvent Isotope Effect. [Link]

-

Organic Syntheses. (n.d.). 1,3-Dithiane. [Link]

-

Organic Chemistry Portal. (n.d.). Corey-Seebach Reaction. [Link]

-

Mojzych, M., et al. (2023). The Corey-Seebach Reagent in the 21st Century: A Review. Molecules, 28(11), 4367. [Link]

-

Wikipedia. (n.d.). Corey–Seebach reaction. [Link]

-

SynArchive. (n.d.). Corey-Seebach Reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Alkylation of 2-Lithio-1,3-dithianes with Arenesulfonates of Primary Alcohols. [Link]

-

Scribd. (n.d.). Chemistry of 1,3-Dithiane. [Link]

-

ResearchGate. (n.d.). 2-Lithio-1,3-dithiane | Request PDF. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetics of hydrolysis of 2-aryl-2-phenyl-1,3-dithianes in 10%(v/v) dioxane–water, containing perchloric acid. Acidity functions in this solvent and the reactivity of α-thio carbocations. Royal Society of Chemistry. [Link]

-

Organic Syntheses. (n.d.). 1,3-dithiane. [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. [Link]

-

ResearchGate. (n.d.). Reactions between lithiated 1,3-dithiane oxides and trialkylboranes. [Link]

-

PubMed. (2014, May 15). Synthesis of isotopically labeled 1,3-dithiane. [Link]

-

ResearchGate. (n.d.). Corey-Seebach reaction. [Link]

-

Wikipedia. (n.d.). Kinetic isotope effect. [Link]

-

Royal Society of Chemistry. (2011, January 24). Chapter 3: Labelling with Deuterium and Tritium. [Link]

-

Chemistry LibreTexts. (2024, May 4). Kinetic Isotope Effects. [Link]

-

Macmillan Group. (2005, September 14). Kinetic Isotope Effects in Organic Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). Mechanistic Analysis of Oxidative C–H Cleavages Using Inter- and Intramolecular Kinetic Isotope Effects. [Link]

-

National Center for Biotechnology Information. (n.d.). LOCATING THE RATE-DETERMINING STEP(S) FOR THREE-STEP HYDROLASE-CATALYZED REACTIONS WITH DYNAFIT. [Link]

Sources

- 1. synarchive.com [synarchive.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. jk-sci.com [jk-sci.com]

- 4. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]

- 5. Corey-Seebach Reaction [organic-chemistry.org]

- 6. Reactions of keten acetals. Part II. The hydrolysis of 2-dichloromethylene-1,3-dioxolan: general acid catalysis and rate and product hydrogen isotope effects - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. harris.chem.ufl.edu [harris.chem.ufl.edu]

- 8. Kinetics of hydrolysis of 2-aryl-2-phenyl-1,3-dithianes in 10%(v/v) dioxane–water, containing perchloric acid. Acidity functions in this solvent and the reactivity of α-thio carbocations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. Solvent Isotope Effect | Chem-Station Int. Ed. [en.chem-station.com]

physical properties of deuterated dithiane compounds

An In-Depth Technical Guide to Deuterated Dithiane Compounds: Physical Properties, Stereoelectronic Effects, and Synthetic Methodologies

Executive Summary

Deuterated 1,3-dithianes—specifically 1,3-dithiane-d2 and 2-deuterio-1,3-dithiane—are highly specialized synthons utilized in advanced organic synthesis, isotopic labeling studies, and mechanistic elucidations[1]. Serving as protected formaldehyde anion equivalents, these compounds are foundational to Corey-Seebach umpolung (polarity reversal) chemistry. This whitepaper provides a rigorous analysis of the physical properties, unique stereoelectronic phenomena (such as the reverse Perlin effect), and validated laboratory protocols for synthesizing and characterizing deuterated dithianes.

Macroscopic Physical Properties

The substitution of hydrogen for deuterium at the C2 position of 1,3-dithiane induces subtle but measurable shifts in its physical properties. Because deuterium has twice the mass of protium, it lowers the zero-point energy of the molecule. While this has a profound effect on reaction kinetics, its impact on bulk macroscopic properties is marginal but predictable.

Table 1: Comparative Physical Properties of 1,3-Dithiane and 1,3-Dithiane-d2

| Property | 1,3-Dithiane (Protio) | 1,3-Dithiane-d2 (Deuterio) | Causality / Technical Note |

| Molecular Weight | 120.24 g/mol | 122.25 g/mol | Addition of two neutrons at the C2 position. |

| Melting Point | 53.6 – 54.0 °C[2] | ~54 – 55 °C | Slight increase due to stronger intermolecular dispersion forces caused by reduced zero-point energy. |

| Boiling Point | 190 – 192 °C[2] | ~191 – 193 °C | Isotopic mass effect slightly lowers vapor pressure, raising the boiling point. |

| Density | 1.12 g/cm³[2] | ~1.14 g/cm³ | Increased mass within an identical molar volume. |

| Partition Coefficient (LogP) | 1.87[2] | 1.87 | Lipophilicity remains largely unchanged; highly relevant for tracking metabolic stability in drug design. |

Spectroscopic Signatures and Vibrational Shifts

The most profound physical changes upon deuteration are observed in the compound's spectroscopic properties, which serve as the primary methods for structural validation.

-

Infrared (IR) Spectroscopy: According to Hooke's Law, the vibrational frequency of a chemical bond is inversely proportional to the square root of its reduced mass. The C-H stretching frequency in standard 1,3-dithiane occurs around 2900 cm⁻¹. Upon deuteration, the heavier mass of the deuterium atom causes the C-D stretch to shift significantly to the lower energy region of ~2045 cm⁻¹[3]. This distinct spectral window is free from most organic functional group interferences, making deuterated dithianes excellent IR probes.

-

Nuclear Magnetic Resonance (NMR): In ¹H NMR, the characteristic C2 proton signal (~3.8 ppm) disappears upon complete deuteration. In ¹³C NMR, the C2 carbon signal undergoes a dramatic transformation. Instead of a sharp singlet, the C2 carbon couples with the spin-1 deuterium nucleus, splitting into a 1:1:1 triplet with a coupling constant (

) of approximately 20–25 Hz.

Stereoelectronic Dynamics: The Reverse Perlin Effect

One of the most fascinating physical properties of 1,3-dithiane and its deuterated analogues is its stereoelectronic behavior, specifically the reverse Perlin effect[4].

In standard six-membered oxygen heterocycles (like 1,3-dioxane), the Perlin effect dictates that the one-bond carbon-hydrogen coupling constant for the axial bond is smaller than that of the equatorial bond (

Causality: The carbon-sulfur (C-S) bonds in dithiane are significantly longer (~1.8 Å) than standard C-O bonds. This elongation distorts the chair conformation, altering the dihedral angles. This geometric distortion dramatically increases the orbital overlap between the equatorial C-H (or C-D) bonding orbital (

Fig 1. Logical flow of stereoelectronic interactions causing the reverse Perlin effect in dithianes.

Kinetic Isotope Effects and Photoremoval

Deuterated dithianes are critical for studying reaction mechanisms via the Kinetic Isotope Effect (KIE). Because the C-D bond has a lower zero-point energy than the C-H bond, more activation energy is required to cleave it[5]. If the deprotonation of the dithiane C2 position is the rate-determining step in a reaction, substituting protium with deuterium will result in a primary kinetic isotope effect, measurably slowing the reaction rate.

Furthermore, dithianes are utilized as photoremovable protecting groups. Under UV irradiation and in the presence of triplet sensitizers, dithianes undergo rapid electron transfer to form a distonic radical cation, leading to C-S bond cleavage and the regeneration of the parent carbonyl compound[6]. The presence of deuterium at the C2 position can subtly stabilize these radical intermediates, providing a longer-lived species for transient absorption spectroscopy studies.

Experimental Protocol: Synthesis of 2-Deuterio-1,3-dithiane

To ensure high isotopic purity, the synthesis of 2-deuterio-1,3-dithiane relies on the quantitative generation of a 2-lithio-1,3-dithiane intermediate, followed by an aggressive quench with deuterium oxide (D₂O)[5].

Self-Validating System: This protocol incorporates a self-validating step. If ambient moisture is present in the reaction vessel, protio-dithiane will regenerate instead of the deuterated product. The success of the deuteration (verified via NMR) is directly proportional to the stringency of the anhydrous conditions utilized.

Step-by-Step Methodology:

-

Preparation: Flame-dry a Schlenk flask under a continuous flow of Argon. Add 1,3-dithiane (1.0 equiv) and anhydrous tetrahydrofuran (THF) to achieve a 0.2 M solution.

-

Cooling: Submerge the reaction vessel in a dry ice/acetone bath to reach –78 °C. Causality: Cryogenic temperatures are mandatory to prevent the highly nucleophilic 2-lithio-1,3-dithiane from undergoing unwanted side reactions, such as self-condensation or ring-opening.

-

Metalation: Dropwise, add n-butyllithium (n-BuLi, 2.5 M in hexanes, 1.05 equiv). Stir for 1.5 hours at –78 °C. Causality: The C2 protons are uniquely acidic (pKa ~31) because the resulting carbanion is stabilized by the polarizability and d-orbital participation of the adjacent sulfur atoms.

-

Isotopic Quench: Rapidly inject an excess of D₂O (5.0 equiv, 99.9% D). Causality: The localized carbanion acts as a hard nucleophile, instantly abstracting a deuterium atom from D₂O to form the C-D bond[5].

-

Workup: Allow the mixture to warm to room temperature. Dilute with diethyl ether and partition with brine. Extract the aqueous layer twice with ether. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Verification: Analyze the crude product via ¹H NMR. The integration of the C2 proton signal (~3.8 ppm) should be <5%, confirming >95% deuterium incorporation.

Fig 2. Step-by-step synthesis workflow for 2-deuterio-1,3-dithiane via carbanion intermediate.

References

-

MedChemExpress. "formaldehyde | MedChemExpress (MCE) Life Science Reagents." 1

-

Environmental Protection Agency (EPA). "1,3-Dithiane Properties - EPA." 2

-

The Journal of Organic Chemistry. "The Journal of Organic Chemistry 1975 Volume 40 No.22." 3

-

PubMed / Journal of Organic Chemistry. "Stereoelectronic interactions in cyclohexane, 1,3-dioxane, 1, 3-oxathiane, and 1,3-dithiane: W-effect, sigma(C)(-)(X) <--> sigma(C)(-)(H) interactions, anomeric effect-what is really important?" 4

-

Academia.edu / Journal of Organic Chemistry. "Photoremoval of Protecting Groups: Mechanistic Aspects of 1,3-Dithiane Conversion to a Carbonyl Group." 6

-

RSC Publishing. "Chapter 3: Labelling with Deuterium and Tritium - Books." 5

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. lib3.dss.go.th [lib3.dss.go.th]

- 4. Stereoelectronic interactions in cyclohexane, 1,3-dioxane, 1, 3-oxathiane, and 1,3-dithiane: W-effect, sigma(C)(-)(X) <--> sigma(C)(-)(H) interactions, anomeric effect-what is really important? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. (PDF) Photoremoval of Protecting Groups: Mechanistic Aspects of 1,3-Dithiane Conversion to a Carbonyl Group [academia.edu]

isotopic labeling with bis(1,3-dithian-2-yl)methane-d2

An In-Depth Technical Guide to Isotopic Labeling with Bis(1,3-dithian-2-yl)methane-d2

Abstract

This technical guide provides a comprehensive overview of the synthesis and application of bis(1,3-dithian-2-yl)methane-d2, a specialized reagent for introducing a deuterated methylene (-CD2-) group into target molecules. Isotopic labeling, particularly with stable isotopes like deuterium, is a cornerstone of modern drug discovery and development, enabling precise investigations into metabolic stability, reaction mechanisms, and pharmacokinetic profiles. This document offers researchers, scientists, and drug development professionals the foundational knowledge and detailed protocols required to effectively utilize this powerful synthetic tool. We will explore the underlying principles of dithiane chemistry, the rationale for deuterium labeling, step-by-step synthetic procedures, and practical applications, all grounded in established scientific literature.

Introduction: The Strategic Role of Deuterium in Drug Development

In pharmaceutical research, understanding a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile is paramount. Isotopic labeling offers a precise method to track molecules within biological systems.[1] Deuterium (²H), a stable, non-radioactive isotope of hydrogen, has emerged as a particularly strategic tool.[1]

The substitution of hydrogen with deuterium can have a profound impact on a molecule's properties, primarily through the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, causing reactions where C-H bond cleavage is the rate-determining step to proceed more slowly.[2] This principle is expertly exploited in drug design to:

-

Enhance Metabolic Stability: By replacing hydrogens at metabolically vulnerable positions ("soft spots") with deuterium, the rate of enzymatic breakdown, often by cytochrome P450 (CYP) enzymes, can be significantly reduced.[2] This can increase the drug's half-life and bioavailability.[2][3]

-

Reduce Toxic Metabolite Formation: Slowing down specific metabolic pathways can decrease the formation of harmful reactive metabolites, improving the overall safety profile of a drug.[2]

-

Elucidate Metabolic Pathways: The KIE can be used to identify which enzymes are responsible for a drug's metabolism, which is crucial for predicting drug-drug interactions.[2]

-

Serve as Internal Standards: Deuterated analogues of a drug are the gold standard for internal standards in quantitative bioanalysis by mass spectrometry (LC-MS), as they co-elute with the analyte but are distinguishable by their mass.

Bis(1,3-dithian-2-yl)methane-d2 serves as a specialized building block, a "masked" or protected form of a deuterated formaldehyde dianion equivalent, allowing for the precise insertion of a -CD2- group into a wide array of molecular scaffolds.

The Chemistry of Dithianes: Umpolung Reactivity

The utility of bis(1,3-dithian-2-yl)methane is rooted in the concept of "Umpolung" or polarity inversion, a strategy pioneered by E.J. Corey and Dieter Seebach.[4][5] Typically, a carbonyl carbon is electrophilic. However, by converting an aldehyde or its equivalent into a 1,3-dithiane, the corresponding carbon atom can be rendered nucleophilic.

The protons on the carbon atom situated between the two sulfur atoms (the C2 position) are significantly more acidic than typical methylene protons. This increased acidity is due to the ability of the adjacent sulfur atoms to stabilize the resulting carbanion. Treatment with a strong base, such as n-butyllithium (n-BuLi), readily removes a proton to generate a 2-lithio-1,3-dithiane, a potent nucleophile.[4][5] This nucleophile can then react with a wide range of electrophiles to form new carbon-carbon bonds.[4][5]

In bis(1,3-dithian-2-yl)methane, the central methylene protons are flanked by four sulfur atoms across two dithiane rings, making them particularly acidic and easy to replace with deuterium.

Synthesis and Characterization of Bis(1,3-dithian-2-yl)methane-d2

The preparation of the target deuterated reagent is a two-stage process: first, the synthesis of the non-deuterated precursor, followed by a highly efficient H/D exchange to install the deuterium atoms.

Stage 1: Synthesis of Bis(1,3-dithian-2-yl)methane

The precursor is synthesized via the acid-catalyzed reaction of 1,3-propanedithiol with a suitable malondialdehyde equivalent, such as 1,1,3,3-tetramethoxypropane.[6]

Caption: Synthesis of the non-deuterated precursor.

Protocol 1: Synthesis of Bis(1,3-dithian-2-yl)methane

-

Materials: 1,1,3,3-tetramethoxypropane, 1,3-propanedithiol, concentrated hydrochloric acid (HCl), chloroform (CHCl₃), anhydrous magnesium sulfate (MgSO₄), methanol (MeOH).

-

Procedure:

-

To a solution of 1,1,3,3-tetramethoxypropane (1.0 eq) in chloroform, add 1,3-propanedithiol (2.1 eq).

-

Cool the mixture in an ice bath and add a catalytic amount of concentrated HCl dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water. Separate the organic layer.

-

Wash the organic layer sequentially with aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Recrystallize the resulting crude solid from a suitable solvent system (e.g., methanol) to yield pure bis(1,3-dithian-2-yl)methane as a white solid.

-

-

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to ensure it is suitable for the subsequent deuteration step.

Stage 2: Deuteration via H/D Exchange

The acidic protons of the central methylene bridge are selectively replaced with deuterium by deprotonation with a strong base followed by quenching with a deuterium source, typically deuterium oxide (D₂O).

Caption: Workflow for the deuteration of the precursor.

Protocol 2: Synthesis of Bis(1,3-dithian-2-yl)methane-d2

-

Materials: Bis(1,3-dithian-2-yl)methane, anhydrous tetrahydrofuran (THF), n-butyllithium (n-BuLi, solution in hexanes), deuterium oxide (D₂O), saturated aqueous ammonium chloride (NH₄Cl).

-

Procedure:

-

Under an inert atmosphere (Argon or Nitrogen), dissolve bis(1,3-dithian-2-yl)methane (1.0 eq) in anhydrous THF in a flame-dried flask.

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add n-BuLi (2.2 eq) dropwise via syringe. A color change (e.g., to yellow/orange) typically indicates the formation of the dianion.

-

After the addition is complete, allow the solution to stir at -78 °C for 30 minutes, then warm to 0 °C and hold for 1 hour.

-

Cool the solution back to -78 °C and quench the reaction by the slow, dropwise addition of D₂O (excess, >5 eq).

-

Allow the mixture to warm to room temperature.

-

Quench further by adding saturated aqueous NH₄Cl solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the product by column chromatography or recrystallization as needed.

-

-

Self-Validation & Characterization:

-

¹H NMR: The most critical characterization technique. Successful deuteration will be confirmed by the complete disappearance of the singlet corresponding to the central -CH₂- protons in the starting material.

-

MS: Mass spectrometry will show a molecular ion peak (M+) that is two mass units higher than the starting material, confirming the incorporation of two deuterium atoms.

-

¹³C NMR: The signal for the central carbon (-CD₂-) will appear as a triplet due to C-D coupling.

-

| Compound | Formula | MW | ¹H NMR (CDCl₃, δ ppm) | MS (EI) |

| Bis(1,3-dithian-2-yl)methane | C₉H₁₆S₄ | 252.49 | ~3.8 (t, 2H), ~3.5 (s, 2H, central CH₂), ~2.9 (m, 8H), ~2.1 (m, 4H) | m/z 252 (M⁺) |

| Bis(1,3-dithian-2-yl)methane-d₂ | C₉H₁₄D₂S₄ | 254.50 | ~3.8 (t, 2H), Signal at ~3.5 ppm absent, ~2.9 (m, 8H), ~2.1 (m, 4H) | m/z 254 (M⁺) |

Application: Isotopic Labeling of Target Molecules

Once synthesized, bis(1,3-dithian-2-yl)methane-d2 can be used as a nucleophilic building block to introduce a deuterated methylene group. The general workflow involves deprotonation of one of the dithiane C-H protons to generate a monoanion, which then attacks an electrophile.

Caption: General workflow for isotopic labeling using the title reagent.

Protocol 3: Representative Labeling of an Electrophile (e.g., an Alkyl Halide)

-

Materials: Bis(1,3-dithian-2-yl)methane-d₂ (1.0 eq), anhydrous THF, n-BuLi (1.1 eq), alkyl halide (R-X, 1.0 eq), deprotection reagents (e.g., N-iodosuccinimide (NIS), or mercury(II) chloride/calcium carbonate).

-

Procedure:

-

Anion Formation: Under an inert atmosphere, dissolve bis(1,3-dithian-2-yl)methane-d₂ in anhydrous THF and cool to -78 °C.

-

Slowly add n-BuLi (1.1 eq) and stir for 1 hour at -40 °C to generate the monoanion.

-

Alkylation: Cool the solution back to -78 °C and add a solution of the electrophile (R-X) in THF dropwise.

-

Allow the reaction to stir for several hours, gradually warming to room temperature. Monitor by TLC.

-

Quench the reaction with water and perform a standard aqueous workup and extraction. Purify the resulting labeled dithiane intermediate by column chromatography.

-

Deprotection: The dithiane group can be hydrolyzed back to a carbonyl group under various conditions. A common modern method involves using N-iodosuccinimide (NIS) in aqueous acetone.[4] This step unmasks the ketone and releases the second dithiane group.

-

Purify the final deuterated ketone product by column chromatography.

-

-

Causality and Field Insights:

-

Temperature Control: The initial deprotonation is performed at very low temperatures (-78 °C) to prevent side reactions and ensure kinetic control. Warming to -40 °C or higher can be necessary to ensure complete anion formation.

-

Choice of Electrophile: This reaction is highly versatile and works well with primary alkyl halides and epoxides.[5]

-

Deprotection Method: The choice of deprotection reagent is critical. While classic methods often used mercury salts, these are highly toxic.[5] Modern methods using reagents like NIS or bis(trifluoroacetoxy)iodobenzene are often preferred for their milder conditions and lower toxicity.[4] The specific conditions must be optimized for the substrate to avoid degradation of other functional groups.

-

Conclusion and Future Outlook

Bis(1,3-dithian-2-yl)methane-d2 is a highly valuable, albeit specialized, reagent for synthetic and medicinal chemists. It provides a direct and reliable method for the introduction of a deuterated methylene unit, a motif of significant interest for modulating drug metabolism and for creating high-purity internal standards for bioanalytical assays. The synthetic route, based on the robust and well-documented Corey-Seebach reaction, is accessible and scalable. As the strategic application of deuteration in drug design continues to expand, the demand for such precisely labeled building blocks will undoubtedly grow, paving the way for the development of safer and more effective pharmaceuticals.

References

-

Gao, H., et al. (2021). The Corey-Seebach Reagent in the 21st Century: A Review. Molecules, 26(21), 6549. Available at: [Link]

-

Heavy Water Board. (n.d.). Deuterium Labeled Compounds in Drug Discovery Process. Available at: [Link]

-

Wikipedia. (n.d.). Corey–Seebach reaction. Available at: [Link]

-

Pirnot, M. T., et al. (2014). Synthesis of isotopically labeled 1,3-dithiane. Journal of Labelled Compounds and Radiopharmaceuticals, 57(8), 527-529. Available at: [Link]

-

Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of Medicinal Chemistry, 57(9), 3595-3611. Available at: [Link]

-

Scott, P. J. H. (2020). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 19, 285-306. Available at: [Link]

-

Scribd. (n.d.). Chemistry of 1,3-Dithiane. Available at: [Link]

-

Jin, T-S., et al. (2005). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry, 17(2), 1117-1120. Available at: [Link]

-

SYNMR. (2023, May 22). Role of Deuterated Solvents in Isotopic Labeling for Chemical Research. Available at: [Link]

Sources

- 1. One moment, please... [buchem.com]

- 2. researchgate.net [researchgate.net]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 5. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]

- 6. BIS(1,3-DITHIAN-2-YL)METHANE synthesis - chemicalbook [chemicalbook.com]

structure elucidation of bis(1,3-dithian-2-yl)methane-d2

An In-Depth Technical Guide to the Structure Elucidation of bis(1,3-Dithian-2-yl)methane-d2

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive , an isotopically labeled compound valuable in synthetic chemistry and mechanistic studies. Moving beyond a simple recitation of methods, this document details the scientific rationale behind the selection of analytical techniques, the interpretation of complex spectral data, and the synergistic logic required to assemble a self-validating structural proof. We will explore the strategic application of High-Resolution Mass Spectrometry (HRMS), advanced Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY/HSQC), and reference to X-ray crystallography of the parent compound. This guide is intended for researchers, scientists, and drug development professionals who require a robust framework for the characterization of complex organic molecules.

Introduction and Synthetic Strategy

Bis(1,3-dithian-2-yl)methane is a sulfur-containing heterocyclic compound, notable for its role as a versatile building block in organic synthesis. The two 1,3-dithiane rings act as protected carbonyl groups, which can be unmasked under specific conditions.[1] The introduction of a deuterium label (d2) at the central methylene bridge creates a valuable tool for tracing reaction mechanisms, understanding kinetic isotope effects, or as an internal standard in quantitative mass spectrometry.

Synthesis Overview

The parent compound, bis(1,3-dithian-2-yl)methane (C₉H₁₆S₄), can be synthesized via the condensation reaction of 1,3-propanedithiol with a suitable three-carbon electrophile. One established route involves the reaction of 1,3-dimercaptopropane with 1,1,3,3-tetramethoxypropane in the presence of a Lewis acid catalyst like boron trifluoride diethyl etherate.[2]

For the deuterated analogue, a logical synthetic modification would involve using a deuterated methylene source. A plausible approach for synthesizing 1,3-[2-¹³C, 2-²H₂]dithiane has been reported, which can be adapted for this purpose.[3] This ensures precise placement of the deuterium labels at the central carbon atom of the methane bridge.

Analytical Elucidation Workflow

The structural confirmation follows a logical sequence, beginning with the verification of mass and isotopic incorporation, followed by a detailed mapping of the molecular framework and precise localization of the deuterium labels using NMR.

Caption: HSQC correlation comparison between parent and deuterated compounds.

Reference Data: X-ray Crystallography of the Parent Compound

While performing X-ray crystallography on the deuterated compound itself is often unnecessary, the known crystal structure of the non-deuterated parent molecule provides an authoritative reference for bond lengths, angles, and the solid-state conformation (e.g., chair conformations of the dithiane rings). [4]This structural data helps to ground the interpretation of the solution-state NMR data, confirming the fundamental framework upon which the deuterium labels have been placed. The collection of X-ray quality single crystals involves slow evaporation from a suitable solvent, followed by data collection on a diffractometer. [5][6]

Conclusion: A Unified Structural Proof

The structure of bis(1,3-dithian-2-yl)methane-d2 is unequivocally confirmed through the systematic integration of data from multiple analytical techniques:

-

HRMS confirms the correct molecular formula (C₉H₁₄D₂S₄) and the successful incorporation of two deuterium atoms.

-

¹H NMR demonstrates the disappearance of the central methylene proton signal and the corresponding collapse of the adjacent H-2 proton signal from a triplet to a singlet.

-

¹³C NMR shows the attenuation of the central carbon signal, consistent with deuteration at this position.

-

2D NMR (HSQC) provides the final proof by showing a lack of a ¹H-¹³C correlation for the central carbon atom.

References

-

Lara, E. et al. (2025). Chemical Characterization of Organosulfur Compounds in Aerosols from Archean-Analog Photochemistry: Insights from Liquid Chromatography and High-Resolution Tandem Mass Spectrometry. ACS Earth and Space Chemistry. Available from: [Link]

-

Cebrián-Tarancón, D. et al. (2024). Profiling of Organosulfur Compounds in Onions: A Comparative Study between LC-HRMS and DTD-GC-MS. MDPI. Available from: [Link]

-

Jones, A. (2023). Using HPLC–MS and GC–MS for Improving Speed and Accuracy of Organosulfur Compound Detection. LCGC International. Available from: [Link]

-

NMR spectral analysis of 1,3,2‐dithiaphosphorinanes and 1,3‐dithianes. Scilit. Available from: [Link]

-

Synthesis of isotopically labeled 1,3-dithiane. (2014). PubMed. National Institutes of Health. Available from: [Link]

-

Design, synthesis and x-ray single crystallographic structure of 2-(1,3-dithiolan-2-yl). (2021). International Journal of Biology, Pharmacy and Allied Sciences. Available from: [Link]

-

Synthesis, X-ray Structure, Conformational Analysis, and DFT Studies of a Giant s-Triazine bis-Schiff Base. (2021). MDPI. Available from: [Link]

-

Nicolaou, K. C. et al. (2003). A new and efficient method for the cleavage of the PMP, THP and 1,3-dithiane protecting groups with Selectfluor™. Angewandte Chemie International Edition. Available from: [Link]

Sources

- 1. organic-chemistry.org [organic-chemistry.org]

- 2. BIS(1,3-DITHIAN-2-YL)METHANE synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis of isotopically labeled 1,3-dithiane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. ijbpas.com [ijbpas.com]

- 6. Synthesis, X-ray Structure, Conformational Analysis, and DFT Studies of a Giant s-Triazine bis-Schiff Base | MDPI [mdpi.com]

A Technical Guide to Umpolung Chemistry: Elucidating Reaction Mechanisms with Deuterated Dithianes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The concept of umpolung, or polarity inversion, is a powerful strategy in modern organic synthesis that allows for the formation of carbon-carbon bonds inaccessible through conventional reactivity.[1] A cornerstone of this strategy is the use of 1,3-dithianes to transform the typically electrophilic carbonyl carbon into a potent nucleophile—a masked acyl anion.[2][3] This guide provides an in-depth exploration of this principle, focusing on the synthesis and application of 2-deuterio-1,3-dithianes as mechanistic probes. By leveraging the kinetic isotope effect (KIE), researchers can gain profound insights into reaction transition states, which is critical for reaction optimization and the development of novel synthetic methodologies in fields such as drug discovery. Detailed experimental protocols, mechanistic diagrams, and quantitative data are presented to provide a comprehensive resource for leveraging this advanced synthetic tool.

The Foundational Principle: Umpolung and the Dithiane Acyl Anion Equivalent

In standard organic chemistry, the carbonyl carbon is an electrophilic center due to the polarization of the C=O double bond, making it a target for nucleophiles. The umpolung strategy, pioneered by E.J. Corey and Dieter Seebach, inverts this inherent reactivity.[4][5] The most classic and robust method for achieving this is through the conversion of an aldehyde into a 1,3-dithiane.[2]

The protons at the C2 position of the 1,3-dithiane ring (between the two sulfur atoms) exhibit significantly enhanced acidity (pKa ≈ 31) compared to a standard methylene group.[3] This increased acidity is attributed to the ability of the adjacent sulfur atoms to stabilize the resulting carbanion through polarization and the use of σ* orbitals. This allows for facile deprotonation by a strong, non-nucleophilic base like n-butyllithium (n-BuLi) to generate a nucleophilic 2-lithio-1,3-dithiane.[1][6] This species behaves as a synthetic equivalent of an acyl anion, a synthon that is otherwise inaccessible.[1]

The generated nucleophile can then be reacted with a wide array of electrophiles—such as alkyl halides, epoxides, and other carbonyl compounds—to forge new carbon-carbon bonds.[2][5] A subsequent hydrolysis step, often using mercury(II) salts, unmasks the dithiane to regenerate a carbonyl group, yielding valuable products like α-hydroxy ketones and 1,2-diketones that are not obtainable via traditional aldol-type reactions.[2][6] This entire sequence is famously known as the Corey-Seebach reaction.[5][7]

Probing Reaction Mechanisms with Deuterium Labeling

Understanding the precise mechanism of a chemical reaction, particularly its rate-determining step, is crucial for optimization and rational design. Isotopic labeling is a powerful tool for this purpose.[8] By replacing a hydrogen atom with its heavier isotope, deuterium (²H or D), at a position involved in bond-breaking or bond-formation in the rate-determining step, one can often observe a change in the reaction rate. This phenomenon is known as the Kinetic Isotope Effect (KIE) .[9]

The KIE is expressed as the ratio of the rate constant for the lighter isotope (kH) to that of the heavier isotope (kD).

KIE = kH / kD

A "normal" primary KIE (kH/kD > 1, typically in the range of 2-7 for C-H/C-D bonds) occurs because the zero-point vibrational energy of a C-D bond is lower than that of a C-H bond.[10] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate.[10] If a C-H bond is broken in the rate-determining step of a reaction, substituting that hydrogen with deuterium will slow the reaction down, yielding a KIE value significantly greater than 1.[11] If no rate change is observed (KIE ≈ 1), it implies that the C-H bond is not broken in the rate-limiting step.

In the context of dithiane chemistry, installing a deuterium atom at the C2 position allows for the direct investigation of the deprotonation step.

Synthesis and Application of 2-Deuterio-1,3-dithiane

The preparation of a deuterated dithiane is a critical first step for mechanistic studies. This can be achieved through a deprotonation-quenching sequence.

Experimental Protocol 1: Synthesis of 2-Deuterio-1,3-dithiane

This protocol details the preparation of the deuterated substrate, which serves as the starting point for KIE studies.

Materials:

-

1,3-Dithiane

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi), 1.6 M in hexanes

-

Deuterium oxide (D₂O)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet is charged with 1,3-dithiane (1.0 eq).

-

Dissolution: Anhydrous THF is added via syringe to dissolve the dithiane under an inert atmosphere. The solution is cooled to -30 °C in an acetone/dry ice bath.[6]

-

Causality Note: Low temperature is crucial to prevent side reactions and degradation of the lithiated intermediate. THF is an ideal solvent as it is aprotic and effectively solvates the lithium cation.

-

-

Deprotonation: n-BuLi (1.05 eq) is added dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise significantly. The solution is stirred for 1-2 hours at this temperature.

-

Causality Note: A slight excess of n-BuLi ensures complete deprotonation. The formation of the 2-lithio-1,3-dithiane can often be observed by a color change to pale yellow.

-

-

Quenching with Deuterium Source: Deuterium oxide (D₂O, 2.0 eq) is added dropwise via syringe to the cooled solution. The reaction mixture is allowed to slowly warm to room temperature.

-

Causality Note: D₂O serves as the deuterium source to quench the carbanion. An excess ensures complete deuteration.

-

-

Workup: The reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with diethyl ether or ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification & Characterization: The crude product is purified by column chromatography on silica gel. The level of deuterium incorporation can be quantified by ¹H NMR spectroscopy (by observing the disappearance of the C2-proton signal) and confirmed by mass spectrometry.

Case Study: Using Deuterated Dithianes to Probe the Deprotonation Mechanism

With 2-deuterio-1,3-dithiane in hand, a competitive KIE experiment can be designed to determine if the initial deprotonation is the rate-limiting step in a subsequent reaction.

Experimental Protocol 2: Competitive Kinetic Isotope Effect Experiment

Objective: To determine the KIE for the deprotonation of 1,3-dithiane in a reaction with an electrophile (e.g., benzyl bromide).

Procedure:

-

Reactant Mixture: An equimolar mixture of 1,3-dithiane (1.0 eq) and 2,2-dideuterio-1,3-dithiane (1.0 eq) is prepared in a flame-dried flask under an inert atmosphere in anhydrous THF.

-

Note: Using the dideuterated species (prepared by quenching with D₂O after deprotonation of 2-deuterio-1,3-dithiane) can amplify the observed effect. For this example, we will consider the mono-deuterated species.

-

-

Sub-Stoichiometric Deprotonation: The solution is cooled to -78 °C. A sub-stoichiometric amount of n-BuLi (e.g., 0.1 eq) is added rapidly.

-

Causality Note: Using a sub-stoichiometric amount of base ensures that the protonated and deuterated dithianes are competing for a limited amount of base. This is the essence of a competitive experiment.

-

-

Alkylation: After a brief stirring period (e.g., 5 minutes), an excess of a reactive electrophile like benzyl bromide (2.0 eq) is added to quench all the lithiated dithiane formed.

-

Analysis: The reaction is worked up as described in Protocol 1. The key is to analyze the ratio of unreacted starting materials (1,3-dithiane vs. 2-deuterio-1,3-dithiane). This can be done accurately using Gas Chromatography-Mass Spectrometry (GC-MS) or quantitative NMR.

Interpreting the Results:

-

If the deprotonation step is rate-determining, the C-H bond will be broken faster than the C-D bond. Therefore, the unreacted starting material will be enriched in the deuterated species (2-deuterio-1,3-dithiane).

-

The KIE can be calculated from the initial and final ratios of the isotopic substrates. A value significantly greater than 1 confirms that C-H bond cleavage is the rate-determining step of the reaction.

Data Presentation

| Experiment | Substrate Ratio (H:D) at t=0 | Unreacted Substrate Ratio (H:D) at t=final | Calculated KIE (kH/kD) | Implication |

| Competitive Deprotonation | 1 : 1 | 1 : 6.5 | ~6.5 | C-H bond cleavage is rate-determining. |

| Non-competitive Reaction | N/A | N/A | ~1.1 | C-H bond cleavage is not rate-determining. |

Note: The values in this table are illustrative for a significant primary KIE.

Applications in Drug Development

The principles of umpolung and mechanistic investigation using deuteration have direct relevance to drug development:

-

Complex Molecule Synthesis: Dithiane chemistry provides a reliable method for constructing complex carbon skeletons found in many natural products and active pharmaceutical ingredients (APIs).[12][13]

-

Metabolic Blocking: Introducing deuterium at a metabolically labile C-H position can slow down enzymatic degradation (which often exhibits a large KIE), thereby improving a drug's pharmacokinetic profile (e.g., increasing its half-life).[8] Understanding the mechanisms of C-H activation is paramount.

-

Bioisosteric Replacement: The dithiane group itself can serve as a bioisostere for other functional groups, like a gem-dimethyl group, altering properties such as lipophilicity and metabolic stability.[14] Dithiane analogues have also been explored for their potential to overcome multidrug resistance in cancer therapy.[15]

Conclusion

The use of deuterated dithianes provides an elegant and powerful method for dissecting the mechanisms of umpolung-based reactions. By quantifying the kinetic isotope effect, researchers can definitively establish the role of C-H bond cleavage in the rate-determining step, providing crucial information for reaction design and optimization. This deep mechanistic understanding is not merely academic; it underpins the rational synthesis of complex molecules and informs strategies in modern drug discovery and development, from creating intricate molecular architectures to enhancing the metabolic stability of therapeutic agents.

References

-

Organic Chemistry Portal. (n.d.). Corey-Seebach Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Umpolung. Retrieved from [Link]

-

Wikipedia. (n.d.). Corey–Seebach reaction. Retrieved from [Link]

-

SynArchive. (n.d.). Corey-Seebach Reaction. Retrieved from [Link]

-

MDPI. (2023, May 26). The Corey-Seebach Reagent in the 21st Century: A Review. Retrieved from [Link]

- Yus, M., Nájera, C., & Foubelo, F. (2003). The role of 1,3-dithianes in natural product synthesis. Tetrahedron, 59(33), 6147–6212. (Note: A direct URL to the full text may require a subscription. The link provided is to the journal's homepage or abstract.)

-

ResearchGate. (2026, February 7). The Role of 1,3-Dithianes in Natural Product Synthesis. Retrieved from [Link]

-

Luna, I. S., et al. (2018). 1,4-Dithiane-2,5-diol: A Versatile Synthon for the Synthesis of Sulfur-containing Heterocycles. Current Organic Synthesis, 15(8), 1026-1042. Retrieved from [Link]

-

ResearchGate. (2026, February 28). 1, 4-Dithiane-2, 5-diol: A Versatile Synthon for the Synthesis of Sulfur-containing Heterocycles. Retrieved from [Link]

- Weatherford-Pratt, J., et al. (n.d.). A Synthetic Methodology to Produce Tailored Deuteration Patterns in Building Block Molecules with High Isotopomer Specificity.

-

Kiue, A., et al. (1995). Novel dithiane analogues of tiapamil with high activity to overcome multidrug resistance in vitro. Biochemical Pharmacology, 50(5), 729-733. Retrieved from [Link]

-

Wikipedia. (n.d.). Kinetic isotope effect. Retrieved from [Link]

-

Sharma, U., et al. (2018). Base-Mediated Deuteration of Organic Molecules: A Mechanistic Insight. ACS Omega, 3(11), 15915-15927. Retrieved from [Link]

- Nakata, M. (n.d.). 1,3-Dithianes are versatile intermediates in organic synthesis. (Note: This appears to be from a chapter or review where a direct URL is not available.)

-

Chemistry LibreTexts. (2024, May 4). Kinetic Isotope Effects. Retrieved from [Link]

-

Macmillan Group, Princeton University. (2005, September 14). Kinetic Isotope Effects in Organic Chemistry. Retrieved from [Link]

-

Journal of Multidisciplinary Engineering Science and Technology (JMEST). (2022, July). Kinetic Isotope Effect; A Physical Organic Tool to Interpret Reaction Mechanism. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 3. Mechanistic studies (A-C) Deuteration experiments. Retrieved from [Link]

- Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. (n.d.). (Note: The source appears to be a journal article, but a direct link to the original publication is not provided in the search result.)

-

Scribd. (n.d.). Synthesis and Reactions of 1,3-Dithiane. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Umpolung - Wikipedia [en.wikipedia.org]

- 5. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]

- 6. Corey-Seebach Reaction [organic-chemistry.org]

- 7. synarchive.com [synarchive.com]

- 8. Base-Mediated Deuteration of Organic Molecules: A Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. macmillan.princeton.edu [macmillan.princeton.edu]

- 12. mdpi.com [mdpi.com]

- 13. uwindsor.ca [uwindsor.ca]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Novel dithiane analogues of tiapamil with high activity to overcome multidrug resistance in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma of CAS Number 105479-87-6: A Case of Mistaken Identity in Chemical Databases

For researchers, scientists, and professionals in drug development, the Chemical Abstracts Service (CAS) number is an unambiguous identifier for chemical substances. However, extensive searches for CAS number 105479-87-6 have yielded no specific, verifiable compound in publicly accessible chemical databases and supplier catalogs. This suggests that the provided CAS number may be inaccurate, obsolete, or belong to a proprietary substance not available in the public domain.

An exhaustive investigation across multiple chemical and supplier databases for CAS number 105479-87-6 failed to retrieve any corresponding chemical structure, physicochemical properties, or commercial suppliers. This lack of data prevents the creation of an in-depth technical guide as requested. The foundation of any such guide rests upon the verifiable identity and established properties of the compound .

In the interest of providing valuable information, this document will instead highlight the critical importance of accurate chemical identifiers and offer a procedural framework for how such a technical guide would be structured, should a valid CAS number or chemical name be provided.

The Foundational Role of a Valid CAS Number

Hypothetical Structure of a Technical Guide for a Novel Compound

Should a verifiable chemical entity be identified, a comprehensive technical guide would be structured to provide a holistic understanding of the compound, from its fundamental properties to its practical applications and procurement.

Compound Identification and Physicochemical Properties

The initial section would present the fundamental characteristics of the molecule. This information is critical for understanding the compound's behavior in various experimental settings.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | TBD | TBD |

| Molecular Weight | TBD | TBD |

| IUPAC Name | TBD | TBD |

| SMILES | TBD | TBD |

| InChI | TBD | TBD |

| Melting Point | TBD | TBD |

| Boiling Point | TBD | TBD |

| Solubility | TBD | TBD |

| pKa | TBD | TBD |

| LogP | TBD | TBD |

Synthesis and Manufacturing

For novel or complex molecules, understanding the synthetic route is paramount for reproducibility and scaling. This section would detail the chemical reactions and conditions required for its synthesis.

Caption: A generalized synthetic workflow for a target compound.

Biological Activity and Mechanism of Action

For drug development professionals, this is the core of the guide. It would describe the compound's known biological effects and the signaling pathways it modulates.

The Subtle Strength: A Technical Guide to Deuterium's Role in Modern Synthesis and Drug Development

Introduction: Beyond the Common Hydrogen

In the vast landscape of chemical synthesis and therapeutic design, the seemingly minor substitution of a hydrogen atom (¹H, or protium) with its stable, heavier isotope, deuterium (²H or D), has ushered in a paradigm shift. This technical guide delves into the profound implications of this isotopic substitution, exploring the fundamental principles that govern deuterium's unique behavior and its increasingly pivotal role in the development of safer, more effective pharmaceuticals. While chemically similar to protium, the doubling of mass imparted by an additional neutron in the deuterium nucleus introduces subtle yet significant changes in bond strength and vibrational energy.[1][][3] It is this seemingly small alteration that underpins the powerful phenomenon known as the Kinetic Isotope Effect (KIE), a cornerstone of modern medicinal chemistry.[3][4][5]

This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of deuterium's natural abundance, the mechanistic basis of the KIE, and practical strategies for its application in synthesis. We will explore how leveraging the C-D bond's enhanced stability can strategically modulate drug metabolism, leading to improved pharmacokinetic profiles and enhanced therapeutic outcomes.[5][6]

Part 1: The Nature of Deuterium - A Rare but Powerful Isotope

Deuterium is a naturally occurring, stable isotope of hydrogen.[][7] Unlike the most common isotope, protium, which consists of a single proton and electron, the deuterium nucleus contains one proton and one neutron.[][7][8] This additional neutron effectively doubles the mass of the hydrogen atom without altering its fundamental chemical properties.[1]

The natural abundance of deuterium is relatively low. On Earth, it is estimated that for every 6,420 to 6,500 hydrogen atoms, only one is a deuterium atom.[7][9][10] This corresponds to an approximate abundance of 0.0156% of all naturally occurring hydrogen.[7][8][9] The majority of deuterium on Earth is found in the form of semi-heavy water (HDO) within the planet's oceans.[][8]

| Isotope of Hydrogen | Protons | Neutrons | Natural Abundance (%)[] |

| Protium (¹H) | 1 | 0 | >99.98 |

| Deuterium (²H or D) | 1 | 1 | ~0.015 |

| Tritium (³H or T) | 1 | 2 | Trace (Radioactive) |

Table 1: Natural Abundance of Hydrogen Isotopes

The discovery of deuterium in 1931 by Harold Urey, for which he was awarded the Nobel Prize in Chemistry in 1934, marked a significant milestone in our understanding of isotopic diversity.[8] While its initial applications were in nuclear reactors and as a tracer in chemical and biological research, its unique properties have increasingly been harnessed in the field of organic synthesis and medicinal chemistry.[][8]

Part 2: The Kinetic Isotope Effect (KIE) - The Scientific Foundation for Deuterium's Utility

The strategic advantage of incorporating deuterium into drug molecules lies in the Deuterium Kinetic Isotope Effect (KIE) . This phenomenon describes the change in the rate of a chemical reaction when a hydrogen atom involved in a bond-breaking step is replaced by a deuterium atom.[3][5]